Batifiban

Description

Structure

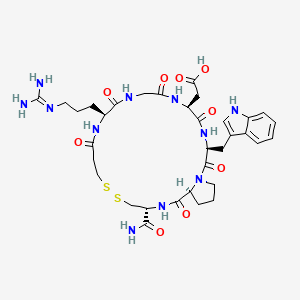

2D Structure

Properties

CAS No. |

710312-77-9 |

|---|---|

Molecular Formula |

C34H47N11O9S2 |

Molecular Weight |

817.9 g/mol |

IUPAC Name |

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

UUQHAAWMCLITRZ-KEOOTSPTSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Batifiban |

Origin of Product |

United States |

Foundational & Exploratory

Batifiban's Mechanism of Action in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batifiban is a synthetic, cyclic peptide that acts as a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor, also known as integrin αIIbβ3, is the final common pathway for platelet aggregation. By competitively inhibiting the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor, this compound effectively blocks platelet aggregation, a critical step in thrombus formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its interaction with the GPIIb/IIIa receptor, its effects on platelet function, and the experimental methodologies used to characterize its activity.

Introduction to Platelet Aggregation and the Role of GPIIb/IIIa

Platelet activation and aggregation are fundamental processes in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists such as adenosine diphosphate (ADP), thromboxane A2 (TXA2), and thrombin. These agonists further amplify platelet activation, leading to a conformational change in the GPIIb/IIIa receptor.[1] This conformational change exposes the binding site for fibrinogen, a soluble plasma protein. A single fibrinogen molecule can bind to two adjacent platelets via their activated GPIIb/IIIa receptors, forming a bridge that leads to platelet aggregation and the formation of a platelet plug.[1]

The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. Its central role in mediating the final, irreversible step of platelet aggregation makes it a prime target for antiplatelet therapy.

This compound: A Competitive Antagonist of the GPIIb/IIIa Receptor

This compound is a cyclic peptide designed to mimic the Arg-Gly-Asp (RGD) sequence found in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor. This structural mimicry allows this compound to competitively bind to the receptor, thereby preventing the attachment of endogenous ligands like fibrinogen and von Willebrand factor (vWF).[2] This blockade of ligand binding effectively inhibits platelet aggregation, irrespective of the initial activating stimulus.

The pharmacodynamic effects of this compound are characterized by a dose- and concentration-dependent inhibition of platelet aggregation. This inhibition is reversible, which is a key feature of its competitive antagonist mechanism.

Signaling Pathway of Platelet Aggregation and this compound Inhibition

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for this compound.

Quantitative Analysis of this compound's Activity

Table 1: Inhibition of Platelet Aggregation (IC50)

The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal platelet aggregation induced by a specific agonist.

| GPIIb/IIIa Antagonist | Agonist (Concentration) | IC50 (µg/mL) | Reference |

| Eptifibatide | ADP (20 µM) | 0.11 - 0.22 | [3] |

| Eptifibatide | Collagen (5 µg/mL) | 0.28 - 0.34 | [3] |

| Abciximab | ADP (20 µM) | 1.25 - 2.3 | [3] |

| Abciximab | Collagen (5 µg/mL) | 2.3 - 3.8 | [3] |

Table 2: GPIIb/IIIa Receptor Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity.

| GPIIb/IIIa Antagonist | Dissociation Constant (Kd) (nM) | Reference |

| Abciximab | 5 | [2] |

| Tirofiban | 15 | [2] |

| Eptifibatide | 120 | [2] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro and ex vivo experimental protocols. The two primary assays are Light Transmission Aggregometry (LTA) and Radioligand Binding Assays.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant, rich in platelets, is carefully collected.

-

PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. The resulting supernatant is the PPP and is used to set the 100% aggregation baseline in the aggregometer.

-

-

Assay Procedure:

-

PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established.

-

This compound or a vehicle control is added to the PRP and incubated for a specified period.

-

A platelet agonist (e.g., ADP or collagen) is added to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The percentage of inhibition by this compound is calculated relative to the vehicle control. IC50 values are determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.[4]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the GPIIb/IIIa receptor. It involves competing the binding of a radiolabeled ligand with unlabeled this compound.

References

- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Batifiban for Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batifiban is a novel, synthetic cyclic peptide that acts as a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies aimed at preventing and treating thrombotic events.[4][5] Early-stage research into this compound has focused on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile in preclinical and initial human studies. This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen and other ligands, such as von Willebrand factor, to the GPIIb/IIIa receptor on the surface of activated platelets.[4][5] This blockade prevents the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[6]

Signaling Pathway of GPIIb/IIIa Receptor and Inhibition by this compound

The activation of the GPIIb/IIIa receptor is a critical step in platelet aggregation. Various agonists, including adenosine diphosphate (ADP), collagen, and thrombin, trigger intracellular signaling cascades that lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen ("inside-out" signaling).[7][8] Upon ligand binding, the receptor initiates "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction.[7] this compound, by blocking the ligand-binding site, prevents these downstream signaling events.[6]

Quantitative Data from Early-Stage Research

Quantitative data from preclinical and Phase I clinical studies are essential for understanding the potency, efficacy, and safety profile of this compound.

Preclinical In Vitro Data

| Compound | Agonist | IC50 (μM) | Reference |

| Eptifibatide | ADP (20 μM) | 0.11-0.22 (μg/mL) | [7] |

| Eptifibatide | Collagen (5 μg/mL) | 0.28-0.34 (μg/mL) | [7] |

| Clopidogrel | ADP (6 μM) | 1.9 ± 0.3 | [9] |

Note: Data for Eptifibatide and Clopidogrel are provided as representative examples of GPIIb/IIIa and P2Y12 inhibitors, respectively. Specific IC50 values for this compound require further investigation.

Preclinical In Vivo Data

Efficacy data from animal models of thrombosis are critical for establishing proof-of-concept. The following table summarizes representative data from a canine model of coronary thrombosis for the oral GPIIb/IIIa antagonist, Lotrafiban.

| Treatment | Dose | Inhibition of Platelet Aggregation (%) | Reduction in Thrombus Size | Reference |

| Lotrafiban (oral) | 1.0 - 50.0 mg/kg | 45 - 95 | Significant | [2] |

| Lotrafiban (IV) | 0.1 - 0.8 μg/kg/min | 45 - 95 | Significant | [2] |

Note: This data for Lotrafiban is presented as a representative example of a small molecule GPIIb/IIIa antagonist in a preclinical thrombosis model. Specific in vivo efficacy data for this compound is needed.

Phase I Clinical Trial Data: Pharmacokinetics in Healthy Chinese Subjects

A Phase I study in healthy Chinese subjects evaluated the pharmacokinetics of single and multiple intravenous doses of this compound.[1][2][3]

| Parameter | Single Bolus Injection | Multiple Doses (Bolus + Infusion) |

| Dose | 55, 110, or 220 µg/kg | 180 µg/kg + 2.0 µg/kg/min or 220 µg/kg + 2.5 µg/kg/min |

| Half-life (t½) | ~2.5 hours | Not explicitly stated, but rapid elimination observed |

| AUC | Proportional to dose | Proportional to dose |

| Platelet Aggregation Inhibition | Dose- and concentration-dependent | Maintained inhibition |

Data sourced from a Phase I clinical trial in healthy Chinese subjects.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

In Vitro Platelet Aggregation Assay

This protocol describes a general method for assessing the in vitro efficacy of a GPIIb/IIIa antagonist using light transmission aggregometry (LTA).

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP to 37°C.

-

Use PPP to set the 100% aggregation baseline in a light transmission aggregometer.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen).

-

Record the change in light transmission for a set duration.

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control. Determine the IC50 value by testing a range of this compound concentrations.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to evaluate the in vivo efficacy of antithrombotic agents.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the common carotid artery.

-

Instrumentation: Place a Doppler flow probe around the artery to monitor blood flow.

-

Drug Administration: Administer this compound or a vehicle control intravenously via the jugular vein.

-

Thrombosis Induction: Apply a filter paper saturated with a specific concentration of ferric chloride (e.g., 20-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[10][11]

-

Monitoring: Continuously record blood flow until complete occlusion occurs or for a predetermined observation period.

-

Endpoint Measurement: The primary endpoint is the time to occlusion (TTO). Secondary endpoints can include the reduction in blood flow and, upon completion of the experiment, the excised thrombus can be weighed.

Conclusion

Early-stage research on this compound demonstrates its potential as a potent and specific inhibitor of platelet aggregation through the blockade of the GPIIb/IIIa receptor. Pharmacokinetic studies in healthy volunteers have shown a predictable dose-response relationship and a relatively short half-life, suggesting its suitability for intravenous administration in acute settings.[1][2] While specific preclinical data on this compound's in vitro potency and in vivo efficacy in animal models of thrombosis are not widely published, the established methodologies for evaluating GPIIb/IIIa antagonists provide a clear framework for its continued development. Further research, including more extensive clinical trials, is necessary to fully delineate the therapeutic potential of this compound in the management of thrombotic diseases.

References

- 1. Safety, pharmacokinetic and pharmacodynamic studies of this compound injection following single- and multiple-dose administration to healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [논문]Safety, pharmacokinetic and pharmacodynamic studies of this compound injection following single- and multiple-dose administration to healthy Chinese subjects [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Batifiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batifiban is a synthetic, cyclic peptide that acts as a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. By targeting the final common pathway of platelet aggregation, this compound demonstrates significant potential in the management of acute coronary syndromes (ACS). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties. Detailed methodologies for key experimental assays relevant to its evaluation are also presented. Due to a lack of publicly available information on specific this compound derivatives, this guide will focus on the parent compound.

Introduction

Thrombotic events, a primary cause of acute coronary syndromes, are driven by platelet aggregation. The glycoprotein IIb/IIIa receptor, a member of the integrin family found on the surface of platelets, plays a pivotal role in this process. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor, leading to the formation of platelet aggregates and thrombi.

This compound emerges as a promising antiplatelet agent by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor.[1] Its cyclic structure, containing the critical Arg-Gly-Asp (RGD) sequence, confers high affinity and specificity for this receptor.[1] This guide delves into the pharmacological characteristics of this compound and the experimental framework for its preclinical and clinical assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

| Synonyms | Bevifibatide Citrate, Correctin |

| Molecular Formula | C34H47N11O9S2 |

| Molecular Weight | 817.93 g/mol |

| Structure | Cyclic peptide with a disulfide bridge |

Pharmacological Profile

Mechanism of Action

This compound functions as a direct and competitive antagonist of the GPIIb/IIIa receptor (integrin αIIbβ3).[1] The binding of this compound to this receptor blocks the interaction of endogenous ligands, most notably fibrinogen, thereby preventing the cross-linking of platelets and the subsequent formation of a thrombus.[2] The presence of the RGD sequence within its cyclic structure is crucial for this high-affinity binding.[1]

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

Pharmacokinetic studies in healthy subjects have revealed that this compound is rapidly eliminated from the plasma.

| Parameter | Value | Reference |

| Half-life (t½) | ~2.5 hours | [2] |

| Elimination | Rapid | [2] |

Plasma levels of this compound and the area under the curve (AUC) have been shown to be proportional to the administered dose.[2]

Pharmacodynamics

This compound exhibits a dose- and concentration-dependent inhibition of ex vivo platelet aggregation.[2] This inhibition is reversible, which is consistent with its competitive antagonist mechanism. Studies have indicated that to achieve optimal clinical efficacy, a potent inhibition of platelet aggregation (>80%) is desirable.[3] Co-administration of this compound with antithrombin agents such as clopidogrel, aspirin, and unfractionated heparin (UFH) has been shown to have a synergistic effect on platelet inhibition.[3]

| Effect | Observation | Reference |

| Platelet Aggregation | Dose- and concentration-dependent inhibition | [2] |

| Synergy | Synergistic effect with antithrombin agents | [3] |

This compound Derivatives

Extensive searches of publicly available scientific literature and databases did not yield specific information on the synthesis, structure-activity relationships, or pharmacological profiles of this compound derivatives. Therefore, a comparative analysis of derivatives cannot be provided at this time. Research in this area may be ongoing within proprietary drug development programs.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of GPIIb/IIIa antagonists like this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or thrombin receptor-activating peptide (TRAP)).

-

Test compound (this compound).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

Assay Setup: Adjust the PRP platelet count if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

-

Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Aggregation Induction: Add a platelet agonist to the PRP sample to induce aggregation.

-

Data Acquisition: Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) can be determined from the dose-response curve.

Figure 2: Experimental workflow for a platelet aggregation assay.

GPIIb/IIIa Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the GPIIb/IIIa receptor.

Materials:

-

Isolated human platelets or cells expressing the GPIIb/IIIa receptor.

-

Radiolabeled ligand with known affinity for GPIIb/IIIa (e.g., [³H]-eptifibatide or a labeled fibrinogen fragment).

-

Unlabeled test compound (this compound).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the platelet preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the platelets with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the GPIIb/IIIa receptors. The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specifically bound radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Figure 3: Workflow for a GPIIb/IIIa receptor binding assay.

Conclusion

This compound is a potent and specific GPIIb/IIIa receptor antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for the management of acute coronary syndromes. Its ability to inhibit platelet aggregation in a dose-dependent manner underscores its therapeutic potential. While the lack of public information on this compound derivatives limits a broader structure-activity relationship analysis, the foundational knowledge of this compound's pharmacology provides a strong basis for its continued investigation and clinical development. The experimental protocols outlined in this guide serve as a reference for the standardized evaluation of this compound and other GPIIb/IIIa antagonists.

References

- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel cyclic RGD-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Batifiban's Role in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batifiban is a synthetic, cyclic heptapeptide that acts as a potent and competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As a critical component in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor represents a key target for antiplatelet therapy. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the coagulation cascade, relevant quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the reversible and competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). The structure of this compound incorporates an Arg-Gly-Asp (RGD) mimetic sequence, which is crucial for its binding to the GPIIb/IIIa receptor. This binding prevents the receptor from interacting with its natural ligands, most notably fibrinogen and von Willebrand factor (vWF). By blocking this interaction, this compound effectively inhibits the cross-linking of platelets, which is the final step in platelet aggregation, regardless of the initial platelet activation stimulus.

Signaling Pathways in Platelet Activation and Inhibition by this compound

Platelet activation is a complex process initiated by various agonists such as collagen, adenosine diphosphate (ADP), and thrombin. These agonists bind to their respective receptors on the platelet surface, triggering a cascade of intracellular signaling events. This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen and vWF. This compound, as an antagonist, directly competes with these ligands for the binding site on the activated GPIIb/IIIa receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparison with other common GPIIb/IIIa antagonists.

Table 1: Pharmacodynamic Properties of GPIIb/IIIa Antagonists

| Parameter | This compound | Tirofiban | Eptifibatide | Abciximab |

| Binding Affinity (Kd) | Data not available | 15 nM | 120 nM | 5 nM |

| IC50 (Platelet Aggregation) | Data not available | Varies by agonist | Varies by agonist | Varies by agonist |

Table 2: Clinical Trial Data for this compound (Phase I, Healthy Chinese Subjects) .[1][2]

| Dosing Regimen | Achieved Platelet Inhibition | Key Observations |

| Single Bolus Injection | Dose- and concentration-dependent | Rapid onset of inhibition.[1][2] |

| 55 µg/kg | - | - |

| 110 µg/kg | - | - |

| 220 µg/kg | - | - |

| Multiple Dose Infusion | Aimed for >80% with co-administration of antithrombins | Synergistic effect observed.[2] |

| 180 µg/kg bolus + 2.0 µg/kg/min | - | Reversible inhibition.[1][2] |

| 220 µg/kg bolus + 2.5 µg/kg/min | - | Well-tolerated in healthy subjects.[1][2] |

Table 3: Comparative Clinical Characteristics of Intravenous GPIIb/IIIa Antagonists

| Characteristic | This compound | Tirofiban | Eptifibatide | Abciximab |

| Reversibility | Reversible[1][2] | Reversible | Reversible | Slowly Reversible |

| Half-life | ~1.5 - 2.5 hours[1][2] | ~2 hours | ~2.5 hours | Long (circulating) |

| Bleeding Risk | Not extensively reported | Dose-dependent | Dose-dependent | Higher than others |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the methodology to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a separate polypropylene tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

b. Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a stirring bar to the cuvette containing the PRP.

-

Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 1-5 minutes).

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

The percentage of platelet aggregation is calculated based on the change in light transmission. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined from the dose-response curve.

GPIIb/IIIa Receptor Occupancy Assay (Flow Cytometry)

This protocol describes a method to quantify the binding of this compound to the GPIIb/IIIa receptor on platelets.

a. Sample Preparation:

-

Collect whole blood as described in the platelet aggregation assay.

-

Incubate whole blood or PRP with various concentrations of this compound or a control substance.

-

Add a fluorescently labeled antibody that specifically binds to the occupied or unoccupied GPIIb/IIIa receptor, or a fluorescently labeled fibrinogen.

-

Fix the samples with a suitable fixative (e.g., paraformaldehyde).

b. Flow Cytometric Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate the platelet population based on their forward and side scatter characteristics.

-

Measure the fluorescence intensity of the platelet population.

-

The receptor occupancy of this compound can be calculated by the displacement of the fluorescently labeled ligand or antibody.

Experimental and Logical Workflows

Screening and Evaluation of a GPIIb/IIIa Antagonist like this compound

The development and evaluation of a GPIIb/IIIa antagonist such as this compound typically follows a structured workflow from initial screening to clinical assessment.

Conclusion

This compound is a potent GPIIb/IIIa receptor antagonist that effectively inhibits the final common pathway of platelet aggregation. Its mechanism of action, centered on the competitive blockade of fibrinogen binding to the activated GPIIb/IIIa receptor, makes it a valuable agent for the prevention and treatment of thrombotic events. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in diverse patient populations. This guide provides a foundational understanding for researchers and clinicians working with this class of antiplatelet agents.

References

Methodological & Application

Application Notes and Protocols for Batifiban Administration in In-Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batifiban is a synthetic, cyclic heptapeptide that acts as a potent and specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor is the final common pathway for platelet aggregation, playing a crucial role in the pathophysiology of thrombotic cardiovascular events such as acute coronary syndromes (ACS). By competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, this compound effectively prevents platelet aggregation and thrombus formation.[1] These application notes provide a detailed overview of the administration of this compound in in-vivo animal models for preclinical research, including its mechanism of action, representative experimental protocols, and expected pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

This compound targets the activated GPIIb/IIIa receptor on the surface of platelets. Under normal physiological conditions, platelet activation by various agonists (e.g., thrombin, ADP, collagen) leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. This compound, by binding to the receptor, blocks this interaction, thereby inhibiting platelet aggregation regardless of the initial activating stimulus.

Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by this compound

Caption: Glycoprotein IIb/IIIa signaling and this compound's mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for this compound from a Phase I human clinical trial and hypothetical data for preclinical animal models. Note that specific preclinical data for this compound is not widely published; therefore, the animal data tables are illustrative and based on expected outcomes for a GPIIb/IIIa inhibitor of this class.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Single Bolus Injection (55 µg/kg) | Single Bolus Injection (110 µg/kg) | Single Bolus Injection (220 µg/kg) | Bolus (180 µg/kg) + Infusion (2.0 µg/kg/min) | Bolus (220 µg/kg) + Infusion (2.5 µg/kg/min) |

| Half-life (t½) | ~2.5 hours | ~2.5 hours | ~2.5 hours | ~2.5 hours | ~2.5 hours |

| AUC | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose |

| Clearance | Not specified | Not specified | Not specified | Not specified | Not specified |

| Volume of Distribution | Not specified | Not specified | Not specified | Not specified | Not specified |

Data derived from a Phase I clinical trial in healthy Chinese subjects.[2]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model

| Parameter | Intravenous Bolus (0.1 mg/kg) | Intravenous Bolus (0.5 mg/kg) | Intravenous Infusion (0.05 mg/kg/min) |

| Cmax (ng/mL) | 250 | 1200 | 800 (steady state) |

| t½ (hours) | 1.5 | 1.8 | Not Applicable |

| AUC (ng*h/mL) | 450 | 2300 | Not Applicable |

| Clearance (mL/min/kg) | 3.7 | 3.6 | Not Applicable |

| Volume of Distribution (L/kg) | 0.5 | 0.6 | Not Applicable |

This table presents hypothetical data for illustrative purposes.

Table 3: Hypothetical Pharmacodynamic Parameters of this compound in a Canine Thrombosis Model

| Parameter | Vehicle Control | This compound (0.2 mg/kg bolus + 0.02 mg/kg/min infusion) |

| Time to Occlusion (minutes) | 25 ± 5 | 90 ± 15 |

| Platelet Aggregation Inhibition (%) | < 5% | > 80% |

| Bleeding Time (minutes) | 3 ± 1 | 8 ± 2 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed, representative methodologies for key experiments involving the administration of this compound to in-vivo animal models. These protocols are based on standard procedures for similar antithrombotic agents.

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound for injection

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)

-

Filter paper discs (2 mm diameter)

-

Surgical instruments

-

Doppler flow probe and monitor

Procedure:

-

Animal Preparation: Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical procedure.

-

Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Drug Administration:

-

Bolus Injection: Administer this compound or vehicle (sterile saline) as an intravenous bolus injection via the tail vein. A representative dose might be 0.5 mg/kg.

-

Bolus plus Infusion: Administer an initial intravenous bolus (e.g., 0.2 mg/kg) followed by a continuous intravenous infusion (e.g., 0.02 mg/kg/min) for the duration of the experiment.

-

-

Thrombus Induction:

-

Apply a 2 mm filter paper disc saturated with 35% FeCl₃ solution to the adventitial surface of the exposed carotid artery for 10 minutes.

-

After 10 minutes, remove the filter paper and rinse the area with sterile saline.

-

-

Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe. The time to complete occlusion is defined as the time from FeCl₃ application to the cessation of blood flow.

-

Data Analysis: Compare the time to occlusion in this compound-treated groups versus the vehicle control group.

Protocol 2: Pharmacokinetic Study in Beagle Dogs

This protocol outlines a typical design for assessing the pharmacokinetic profile of this compound in a larger animal model.

Materials:

-

Male or female Beagle dogs (8-12 kg)

-

This compound for injection

-

Sterile saline (0.9% NaCl)

-

Intravenous catheters

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Catheterization: Acclimate dogs to the study environment. On the day of the study, place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.

-

Drug Administration:

-

Administer this compound as a single intravenous bolus injection over 1-2 minutes. A representative dose might be 0.2 mg/kg.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

Experimental Workflow Diagram

Caption: General experimental workflow for in-vivo this compound studies.

References

Batifiban: A Tool Compound for Investigating Thrombosis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Batifiban is a potent and selective synthetic, cyclic peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. By targeting the final common pathway of platelet aggregation, this compound serves as a valuable tool compound for in vitro and in vivo studies of thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound to investigate platelet function and antithrombotic efficacy.

This compound, developed by Bio-Thera Solutions, Ltd., is designed for intravenous administration and has been investigated for the treatment of acute coronary syndromes.[1][2] Its mechanism of action involves the competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor on activated platelets, thereby preventing platelet aggregation.[2]

Mechanism of Action

Platelet aggregation is a critical event in the formation of a thrombus. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen molecules then act as bridges between adjacent platelets, leading to the formation of a platelet plug.

This compound, as a GP IIb/IIIa antagonist, directly blocks the binding of fibrinogen to this receptor, effectively inhibiting platelet aggregation regardless of the initial activating stimulus. This makes it an ideal tool to study the role of the GP IIb/IIIa receptor in various thrombotic processes.

Data Presentation: Comparative Efficacy of GP IIb/IIIa Antagonists

While specific quantitative data for this compound's in vitro activity is not extensively available in the public domain, the following tables provide reference data for other well-characterized GP IIb/IIIa antagonists, tirofiban and eptifibatide. This information can be used as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)

| Compound | Agonist | IC50 | Species |

| Tirofiban | ADP | ~70 ng/mL | Porcine |

| Tirofiban | Collagen | ~200 ng/mL | Porcine |

| Eptifibatide | ADP | 16-27 mg/mL | Porcine |

| Eptifibatide | Collagen | 16-27 mg/mL | Porcine |

Table 2: GP IIb/IIIa Receptor Binding Affinity (Kd Values)

| Compound | Dissociation Constant (Kd) |

| Tirofiban | 15 nM |

| Eptifibatide | 120 nM |

Signaling Pathway

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.

Caption: this compound inhibits thrombosis by blocking the GP IIb/IIIa receptor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a tool compound for studying thrombosis.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Experimental Workflow:

Caption: Workflow for in vitro platelet aggregation assay.

Methodology:

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Incubation:

-

Pre-warm the PRP samples to 37°C for 5 minutes.

-

Add varying concentrations of this compound or vehicle control (e.g., saline) to the PRP and incubate for 5 minutes at 37°C with stirring in an aggregometer.

-

-

Initiation of Aggregation: Add a platelet agonist, such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL), to initiate aggregation.

-

Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Data Analysis:

-

Set the light transmittance of PRP to 0% and PPP to 100%.

-

Calculate the percentage of platelet aggregation for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Flow Cytometry for GP IIb/IIIa Receptor Occupancy

This protocol assesses the binding of this compound to the GP IIb/IIIa receptor on the platelet surface.

Experimental Workflow:

References

Application Notes and Protocols for Flow Cytometry Analysis of Batifiban-Treated Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batifiban is a synthetic, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and thrombus formation.[2][3][4] By blocking this interaction, this compound effectively inhibits platelet aggregation, making it a therapeutic candidate for the prevention and treatment of acute coronary syndromes.[5]

Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet function and the pharmacodynamic effects of antiplatelet agents like this compound.[6][7] This method allows for the precise measurement of platelet activation markers on a single-cell basis, providing valuable insights into the dose-dependent efficacy of GPIIb/IIIa inhibitors.[8][9]

These application notes provide a detailed protocol for the flow cytometric analysis of this compound-treated platelets, focusing on the assessment of two key activation markers: the activated conformation of the GPIIb/IIIa receptor (using the PAC-1 antibody) and the surface expression of P-selectin (CD62P).[7][10][11]

Signaling Pathway of GPIIb/IIIa Inhibition by this compound

Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, which bind to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This compound, as a GPIIb/IIIa antagonist, directly competes with fibrinogen for binding to this activated receptor, thereby inhibiting platelet aggregation.[2][3][12]

Figure 1. This compound's Mechanism of Action.

Experimental Protocols

Materials and Reagents

-

This compound (or other GPIIb/IIIa inhibitor) at various concentrations.

-

Platelet agonists: Adenosine diphosphate (ADP) and/or Thrombin Receptor Activator Peptide (TRAP).[8][13]

-

Fluorescently conjugated monoclonal antibodies:

-

Phosphate-buffered saline (PBS).

-

Flow cytometer with appropriate lasers and filters.

Experimental Workflow

The following diagram outlines the key steps for preparing and analyzing this compound-treated platelets by flow cytometry.

Figure 2. Flow Cytometry Workflow.

Detailed Procedure

-

Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate. To minimize artifactual platelet activation, use a 21-gauge or larger needle and discard the first 2-3 mL of blood.[14] Process samples within 30 minutes of collection.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

This compound Incubation:

-

Aliquot PRP into microcentrifuge tubes.

-

Add this compound at a range of final concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL) to the respective tubes.

-

Incubate for 15 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare working solutions of platelet agonists (e.g., 20 µM ADP or 25 µM TRAP).[8]

-

Add the agonist to the this compound-treated PRP and gently mix. Include a resting (unstimulated) control for each this compound concentration.

-

Incubate for 5 minutes at 37°C.

-

-

Antibody Staining:

-

To 5 µL of the stimulated PRP, add the appropriate volumes of fluorescently labeled antibodies (PAC-1-FITC, CD62P-PE, and CD41a-PerCP).

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation:

-

Flow Cytometry Analysis:

-

Set up the flow cytometer to acquire data for at least 10,000 platelet events, identified by their characteristic forward and side scatter properties and positive staining for a pan-platelet marker (CD41a or CD61).

-

Establish appropriate gates to analyze the percentage of PAC-1 and CD62P positive platelets and their mean fluorescence intensity (MFI).

-

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effect of this compound on platelet activation markers. This data illustrates the expected dose-dependent inhibition of GPIIb/IIIa activation and P-selectin expression.

Table 1: Effect of this compound on PAC-1 Binding (Activated GPIIb/IIIa)

| This compound Concentration (ng/mL) | Agonist (20 µM ADP) | % PAC-1 Positive Platelets | Mean Fluorescence Intensity (MFI) |

| 0 (Vehicle Control) | - | 5.2 ± 1.1 | 15.8 ± 3.4 |

| 0 (Vehicle Control) | + | 85.6 ± 4.3 | 254.7 ± 18.2 |

| 1 | + | 72.1 ± 5.9 | 210.3 ± 15.6 |

| 10 | + | 45.3 ± 6.2 | 135.9 ± 12.8 |

| 100 | + | 15.8 ± 3.8 | 48.2 ± 8.1 |

| 1000 | + | 6.1 ± 1.5 | 18.5 ± 4.0 |

Table 2: Effect of this compound on P-selectin (CD62P) Expression

| This compound Concentration (ng/mL) | Agonist (20 µM ADP) | % CD62P Positive Platelets | Mean Fluorescence Intensity (MFI) |

| 0 (Vehicle Control) | - | 3.8 ± 0.9 | 12.4 ± 2.5 |

| 0 (Vehicle Control) | + | 78.4 ± 5.1 | 198.6 ± 14.7 |

| 1 | + | 75.9 ± 4.8 | 190.1 ± 13.9 |

| 10 | + | 70.2 ± 5.5 | 175.5 ± 12.4 |

| 100 | + | 58.6 ± 6.1 | 142.3 ± 11.8 |

| 1000 | + | 45.3 ± 5.8 | 110.7 ± 10.2 |

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Conclusion

This application note provides a comprehensive framework for utilizing flow cytometry to assess the pharmacodynamic effects of this compound on platelet function. The detailed protocol and representative data serve as a valuable resource for researchers and scientists in the field of thrombosis and hemostasis, as well as for professionals involved in the development of novel antiplatelet therapies. Adherence to proper sample handling and standardized procedures is crucial for obtaining reliable and reproducible results.[2][9] Some studies have suggested that certain oral GPIIb/IIIa inhibitors may paradoxically lead to platelet activation with long-term use, a phenomenon that can also be investigated using the described flow cytometry methods.[1]

References

- 1. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet activation: assessment and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Pathophysiology of platelet activation and pharmacology of GPIIb/IIIa inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiparameter phenotyping of platelets and characterization of the effects of agonists using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for Batifiban Infusion via Rodent Tail Vein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous infusion of batifiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, in rodent models via the tail vein. This document is intended to guide researchers in the design and execution of preclinical studies evaluating the efficacy and pharmacokinetics of this compound.

Introduction to this compound

This compound is a synthetic peptide that acts as a potent and selective antagonist of the GPIIb/IIIa receptor on the surface of platelets. By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, a critical step in thrombus formation. This mechanism of action makes this compound a subject of interest in the research and development of antiplatelet therapies for various cardiovascular diseases. Preclinical studies in rodent models are essential for evaluating the antithrombotic effects and safety profile of this compound before clinical trials.

Mechanism of Action: GPIIb/IIIa Signaling Pathway

The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its active state, it binds to fibrinogen and von Willebrand factor (vWF), forming bridges between platelets and leading to the formation of a platelet plug. This compound competitively inhibits this binding, thereby preventing platelet aggregation and thrombus formation.

Figure 1: this compound's Inhibition of the GPIIb/IIIa Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

This compound (pharmaceutical grade)

-

Vehicle for solubilization (e.g., sterile saline, phosphate-buffered saline (PBS))

-

Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice)

-

Restrainers appropriate for the rodent species and size

-

Heating pad or heat lamp

-

Sterile syringes (1 mL or 3 mL) and needles (25-30 gauge)

-

Infusion pump (optional, for continuous infusion)

-

Anesthetic (e.g., isoflurane)

-

Gauze and antiseptic wipes

This compound Solution Preparation

-

Determine the appropriate concentration of this compound based on the desired dosage and the volume to be administered.

-

Weigh the required amount of this compound powder using an analytical balance.

-

Dissolve the this compound in a suitable vehicle. Sterile saline or PBS are commonly used for intravenous administration. Ensure the solution is clear and free of particulates. The final formulation should be sterile.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the solution as recommended by the manufacturer, typically protected from light and refrigerated.

Rodent Tail Vein Infusion Procedure

The following protocol outlines the steps for a bolus injection. For continuous infusion, a catheter should be surgically implanted, and an infusion pump utilized.

Troubleshooting & Optimization

Technical Support Center: Overcoming Batifiban Solubility Issues

Disclaimer: Batifiban is a novel synthetic platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1] The information provided here is based on the properties of similar peptidomimetic compounds and established principles for enhancing the solubility of poorly water-soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a synthetic, non-peptide antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a critical role in platelet aggregation.[1] Like many peptidomimetic and hydrophobic drugs, this compound can exhibit poor solubility in aqueous buffers, which is a significant challenge for researchers.[2][3] Poor solubility can lead to precipitation, inaccurate concentration measurements, reduced bioavailability in cell-based assays, and unreliable experimental results.[2]

Q2: I observed a precipitate after diluting my this compound stock solution into Phosphate-Buffered Saline (PBS). What is the likely cause?

A2: This is a common issue known as "salting out" or precipitation upon solvent shifting. This compound is likely more soluble in organic solvents like DMSO or ethanol than in aqueous buffers.[4] When a concentrated stock solution in an organic solvent is diluted into a buffered solution like PBS, the abrupt change in solvent polarity can drastically decrease the drug's solubility, causing it to precipitate.[5] Additionally, phosphate buffers themselves can precipitate in the presence of high concentrations of organic co-solvents.[6]

Q3: What is the recommended first-step solvent for preparing a this compound stock solution?

A3: For hydrophobic or uncharged peptides and peptidomimetics, the recommended initial solvent is a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[7][8] After the compound is fully dissolved, it can be slowly diluted with the aqueous buffer of choice while vortexing to prevent localized concentration and precipitation. For cellular assays, it's critical to keep the final concentration of organic solvents (like DMSO) low, typically below 1% (v/v), to avoid cytotoxicity.[7]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds like this compound is highly dependent on pH. Peptides and peptidomimetics are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[2] Adjusting the pH of the buffer away from the pI increases the net charge of the molecule, enhancing its interaction with water and thereby increasing solubility.[2][9] For basic compounds, using a slightly acidic buffer (e.g., pH < 6) can improve solubility, while for acidic compounds, a slightly basic buffer (e.g., pH > 8) is often beneficial.[10]

Q5: Are there any alternative formulation strategies to improve this compound's solubility for in vivo studies?

A5: Yes, several advanced formulation strategies can enhance the solubility and bioavailability of poorly soluble drugs for preclinical studies.[3][11][12] These include:

-

Co-solvents: Using a mixture of water-miscible organic solvents.[3]

-

Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively shielding them and increasing their aqueous solubility.[11][13]

-

Lipid-based formulations: Incorporating the drug into lipid vehicles like emulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[13][14]

-

Nanosuspensions: Reducing the particle size of the drug to the nanoscale increases the surface area, which can enhance the dissolution rate.[3]

Troubleshooting Guide: this compound Precipitation

This guide addresses common precipitation issues encountered during experimental work with this compound.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Precipitate forms immediately upon adding this compound powder to aqueous buffer. | 1. Low intrinsic solubility of this compound at the buffer's pH. 2. The buffer's pH is close to this compound's isoelectric point (pI). | 1. Use an Organic Co-solvent: First, dissolve this compound in a minimal amount of DMSO or ethanol. Then, slowly add this stock solution to the aqueous buffer while vortexing.[4] 2. Adjust pH: Test solubility in buffers with different pH values (e.g., pH 4, 7.4, and 9) to move away from the pI.[9] |

| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. The solution is supersaturated and thermodynamically unstable. 2. Temperature fluctuations are affecting solubility. 3. Degradation of the compound. | 1. Reduce Concentration: Your working concentration may be above the solubility limit. Prepare a more dilute solution. 2. Control Temperature: Store solutions at a constant, recommended temperature. Some compounds are more soluble at higher temperatures.[7] 3. Use Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of aqueous solutions.[4] |

| Precipitate forms when mixing this compound solution with cell culture media. | 1. Component Interaction: Components in the media (e.g., salts, proteins) are causing the drug to precipitate. 2. pH Shift: The pH of the drug solution and the media are different, causing a shift that reduces solubility. | 1. Test Different Media: Evaluate this compound's stability in various types of cell culture media. 2. Pre-dilute Carefully: Try a serial dilution approach, diluting the stock in a small volume of media first before adding it to the final culture volume. 3. Check Final pH: Ensure the final pH of the culture media after adding this compound is within the optimal range for both the cells and drug solubility. |

| Precipitate is observed in an HPLC vial during a gradient run. | 1. Buffer Precipitation: The buffer in the aqueous mobile phase is precipitating as the percentage of organic solvent increases during the gradient.[6] 2. Compound Crashing Out: this compound is precipitating in the mobile phase mixture. | 1. Lower Buffer Concentration: Use the lowest effective buffer concentration. 2. Change Organic Solvent: Test different organic solvents. For example, some phosphate buffers are more tolerant of methanol than acetonitrile.[6] 3. Modify Gradient: Limit the maximum percentage of organic solvent in your gradient to below the precipitation point of your buffer.[6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound like this compound.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound and its molecular weight. (Note: The molecular weight of this compound is 818.4 g/mol [1]).

-

Add the calculated volume of anhydrous DMSO directly to the vial of this compound.

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8][9]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C or -80°C as recommended for long-term stability.

Protocol 2: pH-Dependent Solubility Assessment

This protocol provides a method to determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Aqueous buffers at different pH values (e.g., 0.1 M Citrate buffer pH 4.0, 0.1 M Phosphate buffer pH 7.4, 0.1 M Carbonate-bicarbonate buffer pH 9.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound stock solution into each of the different pH buffers. Aim for a final concentration range where solubility issues have been previously observed.

-

For each pH condition, prepare a "blank" sample containing the same concentration of DMSO in the buffer without the drug.

-

Incubate all samples at room temperature for 1 hour, allowing them to equilibrate.

-

After incubation, visually inspect each tube for signs of precipitation or cloudiness.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

-

Carefully collect the supernatant from each sample.

-

Measure the absorbance of the supernatant at this compound's λmax using the spectrophotometer, using the corresponding "blank" as the reference.

-

A higher absorbance indicates a higher concentration of dissolved this compound, and thus, higher solubility at that specific pH. Plot absorbance versus pH to identify the optimal pH range.

Visualizations

Signaling Pathway

Caption: this compound inhibits platelet aggregation by blocking fibrinogen binding.

Experimental Workflow

Caption: A decision workflow for troubleshooting this compound solubility issues.

Logical Relationship Diagram

Caption: Key factors affecting the aqueous solubility of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]

Batifiban Technical Support Center: Troubleshooting and FAQs

Welcome to the technical support resource for researchers and drug development professionals working with Batifiban. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results with this glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic peptide that acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets.[1] By binding to this receptor, it blocks the binding of fibrinogen, the final common step in platelet aggregation, thereby inhibiting thrombus formation.[2][3][4][5]

Q2: What are the most common in-vitro assays to measure this compound's efficacy?

The most common in-vitro assays to assess the efficacy of this compound and other GPIIb/IIIa inhibitors are:

-

Light Transmission Aggregometry (LTA): Considered the historical gold standard for assessing platelet aggregation.[3]

-

Flow Cytometry: Can be used to measure platelet activation markers, fibrinogen binding, and receptor occupancy.[6][7][8]

-

Impedance Aggregometry: Measures platelet aggregation in whole blood.[9]

Q3: What are the known side effects of GPIIb/IIIa inhibitors like this compound in clinical settings?

In clinical studies, the most common adverse events associated with GPIIb/IIIa inhibitors are bleeding and thrombocytopenia (a drop in platelet count).[4][5][10][11] While these are primarily clinical observations, they can be relevant in pre-clinical animal models, leading to unexpected bleeding times or low platelet counts.

Troubleshooting Unexpected In-Vitro Results

Issue 1: Higher than expected platelet aggregation (Lower than expected inhibition by this compound).

Possible Causes & Solutions:

| Cause | Recommended Action |

| Suboptimal this compound Concentration | Ensure the correct concentration range is being tested. Perform a dose-response curve to determine the IC50. |

| Choice of Anticoagulant | The use of citrate as an anticoagulant can chelate calcium and affect the potency of GPIIb/IIIa inhibitors. Consider using hirudin or PPACK, which do not chelate calcium, for a more physiological assessment, though this may require higher concentrations of this compound for the same level of inhibition.[2][12][13][14] |

| Platelet Agonist Strength | The concentration and type of agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) used can significantly impact the level of platelet activation. If a high concentration of a strong agonist is used, it may overcome the inhibitory effect of this compound.[12][13] Consider using a lower agonist concentration. |

| Platelet Activation During Sample Preparation | Platelets are sensitive and can be activated during blood collection and processing.[6][15] Ensure minimal venostasis during blood draw and handle samples gently. For flow cytometry, using fresh whole blood is often preferable to washed platelets to minimize procedural activation.[6][7] |

| Assay Insensitivity | Platelet aggregation assays may not be sensitive enough to detect inhibition at very high or very low levels of receptor occupancy.[1] Consider using a more direct measure of target engagement, such as a receptor occupancy assay via flow cytometry. |

Issue 2: High variability between experimental repeats.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Inter-donor Variability | Platelet reactivity can vary significantly between donors.[2] Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, ensure results are averaged across a sufficient number to account for biological variability. |

| Time-dependent Changes in Platelet Viability | Platelets have a limited lifespan in-vitro. Assays should be performed within a consistent and short timeframe after blood collection. Storing platelets can alter the expression of surface proteins.[16] |

| Inconsistent Sample Processing | Centrifugation speed and temperature for preparing platelet-rich plasma (PRP) can affect platelet concentration and activation state.[15] Standardize your sample preparation protocol. |

Issue 3: Discrepancy between different assay results (e.g., LTA vs. Flow Cytometry).

Possible Causes & Solutions:

| Cause | Recommended Action |

| Different Endpoints Measured | LTA measures the overall aggregation of a platelet population, while flow cytometry can provide information on individual platelet activation states or receptor occupancy.[17] These assays are not directly comparable but provide complementary information. |

| Different Assay Sensitivities | Some assays, like rapid platelet function analyzers (RPFA), may be more sensitive to the effects of GPIIb/IIIa inhibitors than traditional aggregometry.[2] Be aware of the inherent characteristics of your chosen assay. |

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

-

Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) with minimal venostasis.[15]

-

PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[9]

-

Assay Procedure:

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).

-

Place a cuvette with PPP to set the 100% aggregation point.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate as required.

-

Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

-

Record the change in light transmission for a set period.

-

Protocol 2: Flow Cytometry for GPIIb/IIIa Receptor Occupancy

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate, hirudin).

-

Incubation: Aliquot whole blood and incubate with varying concentrations of this compound or a vehicle control.

-

Staining: Add a fluorescently labeled antibody that specifically binds to the unoccupied GPIIb/IIIa receptor. A second antibody that binds to a different epitope, unaffected by this compound, can be used to quantify the total number of GPIIb/IIIa receptors.[1][18]

-

Fixation (Optional): Samples can be fixed with a suitable fixative like paraformaldehyde.

-

Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Analysis: The decrease in fluorescence from the occupancy-detecting antibody in the presence of this compound, relative to the control, indicates the percentage of receptor occupancy.

Visualizations

This compound's Mechanism of Action

Caption: this compound competitively inhibits fibrinogen binding to active GPIIb/IIIa receptors.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound's in-vitro efficacy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]

- 8. Quantitative detection of platelet GPIIb‐IIIa receptor antagonist activity using a flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tirofiban Induced Thrombocytopenia: A Rare but Severe Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Severe Acute Thrombocytopenia After Tirofiban | ICR Journal [icrjournal.com]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Batifiban Concentration for Maximum Platelet Inhibition: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in-vitro experiments aimed at optimizing batifiban concentration for maximum platelet inhibition.

Frequently Asked Questions (FAQs)